molecular formula C7H7FN2O2 B179810 5-fluoro-N-methyl-2-nitroaniline CAS No. 120381-42-2

5-fluoro-N-methyl-2-nitroaniline

Cat. No. B179810
M. Wt: 170.14 g/mol
InChI Key: HDQNXIOVYVAKBX-UHFFFAOYSA-N
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Description

5-Fluoro-N-methyl-2-nitroaniline is an important organic synthesis intermediate . It has a molecular formula of C7H7FN2O2 and a molecular weight of 170.14 .


Molecular Structure Analysis

5-Fluoro-N-methyl-2-nitroaniline contains a total of 19 bonds; 12 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aromatic), and 1 nitro group (aromatic) .


Physical And Chemical Properties Analysis

5-Fluoro-N-methyl-2-nitroaniline has a molecular weight of 170.14 g/mol. It has 1 hydrogen bond donor count, 4 hydrogen bond acceptor count, and 1 rotatable bond count. Its exact mass and monoisotopic mass are 170.04915563 g/mol. It has a topological polar surface area of 57.8 Ų .

Scientific Research Applications

General Uses

5-Fluoro-N-methyl-2-nitroaniline is an intermediate in organic synthesis . It is used in laboratory chemicals and potentially in food, drug, pesticide, or biocidal product use .

Specific Application: Catalytic Reduction of 2-Nitroaniline

  • Scientific Field : Environmental Science and Pollution Research .
  • Summary of the Application : 2-nitroaniline (2-NA) is a highly toxic environmental contaminant. It is reduced to a less toxic and environmentally benign product, o-phenylenediamine, using different reducing agents like sodium borohydride, potassium borohydride, or hydrazine hydrate in the presence of various catalytic systems .
  • Methods of Application or Experimental Procedures : The reduction process involves using reducing agents in the presence of various catalytic systems. Silica-supported gold nanoparticles are frequently reported catalysts for the reduction of 2-nitroaniline in an aqueous medium .
  • Results or Outcomes : The product of the catalytic reduction, o-phenylenediamine (o-PDA), finds wide applications in different fields. It is used as a precursor in the synthesis of various products like pharmaceuticals, dyes, poultry products, antioxidant and antiseptic agents, surfactants, some polymers, and fine chemicals .
  • Chemical Synthesis : 5-Fluoro-N-methyl-2-nitroaniline is used as an intermediate in organic synthesis . It’s used in the production of other chemicals .

  • Pharmaceuticals : Compounds similar to 5-Fluoro-N-methyl-2-nitroaniline, such as 4-Fluoro-2-Methoxy-5-nitroaniline, are used as intermediates in the synthesis of pharmaceutical compounds . They possess both electron-donating and electron-withdrawing groups, which make them versatile for applications in organic synthesis and medicinal chemistry .

  • Safety Measures : When handling 5-Fluoro-N-methyl-2-nitroaniline, it’s important to take safety measures. The compound is considered hazardous and can cause harm if ingested or if it comes into contact with skin . It’s recommended to use personal protective equipment and to handle the compound in a well-ventilated area .

  • Chemical Synthesis : 5-Fluoro-N-methyl-2-nitroaniline is used as an intermediate in organic synthesis . It’s used in the production of other chemicals .

  • Pharmaceuticals : Compounds similar to 5-Fluoro-N-methyl-2-nitroaniline, such as 4-Fluoro-2-Methoxy-5-nitroaniline, are used as intermediates in the synthesis of pharmaceutical compounds . They possess both electron-donating and electron-withdrawing groups, which make them versatile for applications in organic synthesis and medicinal chemistry .

  • Safety Measures : When handling 5-Fluoro-N-methyl-2-nitroaniline, it’s important to take safety measures. The compound is considered hazardous and can cause harm if ingested or if it comes into contact with skin . It’s recommended to use personal protective equipment and to handle the compound in a well-ventilated area .

properties

IUPAC Name

5-fluoro-N-methyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c1-9-6-4-5(8)2-3-7(6)10(11)12/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQNXIOVYVAKBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-N-methyl-2-nitroaniline

CAS RN

120381-42-2
Record name 5-fluoro-N-methyl-2-nitroaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2,4-Difluoronitrobenzene (1.00 g, 6.29 mmol), potassium fluoride (0.365 g, 6.29 mmol), potassium carbonate (0.869 g, 6.29 mmol), and 40% methylamine in water (0.58 mL, 7.5 mmol) were added to a vial and heated in a microwave at 90° C. for 10 min. The reaction was then diluted with dichloromethane, washed with water and brine, dried over magnesium sulfate, and concentrated to provide the title compound: 1H NMR (500 MHz, CDCl3) δ 8.22 (dd, J=9.4, 6.1 Hz, 1 H), 8.16 (br s, 1 H), 6.48 (dd, J=11.5, 2.6 Hz, 1 H), 6.40-6.36 (m, 1 H), 3.01 (d, J=5.0 Hz, 3 H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.365 g
Type
reactant
Reaction Step One
Quantity
0.869 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.58 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

An aqueous solution of 40% methyl amine (61 mL, 0.71 mol) was added dropwise to a methanol solution (200 mL) of 2,4-difluoronitrobenzene (46.7 g, 0.29 mol) under ice cooling, and the mixture was stirred for 1 hour under the same temperature. The reaction solution was poured into ice water. Precipitated crystals were collected by filtration, followed by washing with water. The resulting crystals were dried at 50° C., thereby obtaining 47.6 g of a yellow, powdery target compound (yield: 95%).
Quantity
61 mL
Type
reactant
Reaction Step One
Quantity
46.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95%

Synthesis routes and methods III

Procedure details

2,4-Difluoro-1-nitrobenzene (25.0 g, 157 mmol) was stirred and thereto was added dropwise 40% aqueous methylamine solution (38.4 g) at 0° C. over not less than 15 min. After the completion of the dropwise addition, the mixture was continuously stirred at the same temperature for 1.5 hr. Water (500 mL) was added to the reaction mixture, and the resulting solid was collected by filtration to give the title compound (26.4 g, 99%) as yellow crystals.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
38.4 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
99%

Synthesis routes and methods IV

Procedure details

To stirred 2,4-difluoronitrobenzene (9.54 g., 60 mmole) was added dropwise an aqueous solution of methylamine (40 wt. %) (11.6 g) in an ice bath. The mixture was stirred for another 1 hour. The yellow precipitate was collected by filtration, washed with water and dried in vacuo to give the compound (7) as yellow crystals (6.1 g., 60%).
Quantity
9.54 g
Type
reactant
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step Two
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-fluoro-N-methyl-2-nitroaniline
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Citations

For This Compound
2
Citations
NE Kanitz, T Lindel - Zeitschrift für Naturforschung B, 2016 - degruyter.com
Aiming at the development of new photolabeling agents, the synthesis and photoreactivity of all monofluorinated derivatives of 2-azido-1-methylbenzimidazole are described. In the …
Number of citations: 5 www.degruyter.com
M Okaniwa, M Hirose, T Imada, T Ohashi… - Journal of medicinal …, 2012 - ACS Publications
To develop RAF/VEGFR2 inhibitors that bind to the inactive DFG-out conformation, we conducted structure-based drug design using the X-ray cocrystal structures of BRAF, starting from …
Number of citations: 73 pubs.acs.org

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